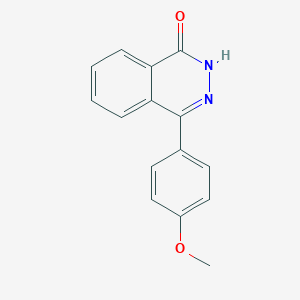
4-(4-Methoxyphenyl)phthalazin-1(2h)-one
描述
4-(4-Methoxyphenyl)-1-(2H)-phthalazinone, a 4-aryl-2(1H)-phthalazinone derivative, is a building block for preparing bioactive molecules.
生物活性
4-(4-Methoxyphenyl)phthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazinone class, characterized by its bicyclic structure that includes a fused benzene and a pyrazine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the methoxy group at the para position enhances its solubility and reactivity, making it an interesting subject for research.
- Molecular Formula : C${13}$H${11}$N$_{2}$O
- Molecular Weight : 225.24 g/mol
- Structure : The compound features a phthalazinone core with a methoxyphenyl substituent, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives of phthalazinones and evaluated their activities against different bacterial and fungal strains. The results showed that certain derivatives, including those related to this compound, demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens such as Candida and Aspergillus species .
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, E. coli | |
| Derivatives of Phthalazinones | Antifungal | Candida albicans, Aspergillus niger |
Cytotoxicity
In addition to its antimicrobial properties, studies have also investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against human cancer cells, suggesting potential applications in cancer therapeutics. For instance, derivatives were tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell proliferation .
The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in metabolic pathways critical for bacterial growth and proliferation. For example, some studies indicate that phthalazinones may act as inhibitors of bacterial enzymes responsible for folic acid synthesis, disrupting DNA replication processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that substituents on the phenyl ring can significantly alter the compound's potency and selectivity against various biological targets. For example:
- Methoxy Group : Enhances solubility and bioavailability.
- Chloro or Hydroxy Substituents : Can modify reactivity patterns and biological efficacy.
This relationship underscores the importance of chemical modifications in optimizing the pharmacological profiles of phthalazinone derivatives .
Case Studies
Several case studies have highlighted the promising biological activities of this compound:
- Antimicrobial Screening : A comprehensive study screened multiple derivatives against clinical isolates of bacteria and fungi, revealing that compounds with a methoxy group exhibited superior antimicrobial efficacy compared to their unsubstituted counterparts .
- Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects on various cancer cell lines, demonstrating that certain derivatives could induce apoptosis in targeted cells while sparing normal cells .
属性
IUPAC Name |
4-(4-methoxyphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLLTTFNKPGBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57353-93-2 | |
| Record name | 4-(4-Methoxyphenyl)-1-(2H)-phthalazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














